![molecular formula C7H5Cl2FN2 B2836831 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride CAS No. 1803610-62-9](/img/structure/B2836831.png)
5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is a chemical compound with the molecular formula C7H4ClFN2. It is a solid substance .
Physical And Chemical Properties Analysis
“5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Catalysis and Chemical Fixation of CO2
5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride and its derivatives are explored in catalysis and the chemical fixation of CO2. Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, including derivatives similar to 5-amino-4-chloro-2-fluorobenzonitrile, demonstrates efficient conversion to quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2. This process exhibits high yields and applicability to large-scale reactions, showcasing the compound's potential in catalytic applications and contributing to carbon capture technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Synthesis of Antitumor Agents
Research into amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to 5-amino-4-chloro-2-fluorobenzonitrile, highlights its significance in the synthesis of potential antitumor agents. The synthesized derivatives have shown inhibitory effects against cancer cell lines, suggesting the utility of 5-amino-4-chloro-2-fluorobenzonitrile hydrochloride in developing novel anticancer medications (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).
Corrosion Inhibition
Derivatives of 5-amino-4-chloro-2-fluorobenzonitrile have been investigated for their corrosion inhibition properties, demonstrating significant effectiveness in protecting mild steel in acidic environments. This application is critical in industrial sectors, where corrosion resistance is paramount for longevity and safety of metal structures and components (Verma, Quraishi, & Singh, 2015).
Antimicrobial Activity
Studies on Schiff bases derived from compounds akin to 5-amino-4-chloro-2-fluorobenzonitrile reveal antimicrobial properties, indicating potential applications in developing new antibiotics or disinfectants. These derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, providing insights into novel therapeutic agents against resistant strains of bacteria and fungi (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Drug Development and Pharmaceutical Research
The exploration of 5-amino-4-chloro-2-fluorobenzonitrile derivatives in synthesizing gefitinib, a notable anticancer drug, showcases the compound's role in pharmaceutical research and drug development processes. The synthesis pathway involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, underscoring the compound's versatility and applicability in complex chemical syntheses (Jin, Chen, Zou, Shi, & Ren, 2005).
Safety and Hazards
The safety information available indicates that “5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is potentially hazardous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation .
Mechanism of Action
Mode of Action
Given its chemical structure, it may interact with various proteins or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Result of Action
The molecular and cellular effects of 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride’s action are currently unknown. Its impact on cellular processes such as proliferation, differentiation, and apoptosis, among others, requires further investigation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
properties
IUPAC Name |
5-amino-4-chloro-2-fluorobenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2.ClH/c8-5-2-6(9)4(3-10)1-7(5)11;/h1-2H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTDWONCQXKDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.